2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride is a chemical compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system with a dimethylaminoethyl group attached to the third position. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 2H-1,3-benzothiazine-2,4(3H)-dione with 2-chloroethylamine to introduce the dimethylaminoethyl group. This reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound may be investigated for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(dimethylamino)ethyl)-, hydrochloride is similar to other benzothiazine derivatives, such as 1,4-benzothiazine and 1,2,4-benzothiadiazine-1,1-dioxide. it is unique in its structure and potential applications. The presence of the dimethylaminoethyl group distinguishes it from other compounds in the benzothiazine class.
List of Similar Compounds
1,4-Benzothiazine
1,2,4-Benzothiadiazine-1,1-dioxide
2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives
Properties
CAS No. |
81735-44-6 |
---|---|
Molecular Formula |
C12H15ClN2O2S |
Molecular Weight |
286.78 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-13(2)7-8-14-11(15)9-5-3-4-6-10(9)17-12(14)16;/h3-6H,7-8H2,1-2H3;1H |
InChI Key |
UCJJUDKBYDAXEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.